molecular formula C35H35Cl2N7O4S2 B609521 Neladenoson dalanate hydrochloride CAS No. 1239235-25-6

Neladenoson dalanate hydrochloride

Cat. No. B609521
CAS RN: 1239235-25-6
M. Wt: 752.73
InChI Key: CZZKREIGVLUWPU-VROPFNGYSA-N
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Description

Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.

Scientific Research Applications

Cardiovascular Therapies

Neladenoson dalanate hydrochloride has been identified as a promising candidate for cardiovascular therapies. The compound is a prodrug of a partial adenosine A1 receptor agonist, which exhibits potential for the chronic treatment of heart diseases. Adenosine, known for its role in protecting and regenerating injured ischemic tissues, has implications in myocardial pathologies related to ischemia and reperfusion injury. This compound offers cardioprotection without sedative effects or cardiac atrioventricular blocks, overcoming limitations of full A1 receptor agonists (Meibom et al., 2017).

Heart Failure Treatment

This compound's efficacy in patients with heart failure with reduced ejection fraction (HFrEF) has been investigated. Its effects on cardiac structure and function, along with clinical outcomes and safety, have been subjects of clinical trials. These studies aim to understand the dose-response effect of neladenoson dalanate on heart failure (Voors et al., 2019).

Safety and Tolerability

The safety and tolerability of neladenoson dalanate in heart failure patients have been assessed through pilot studies. It was found to be safe in small pilot studies, with no atrioventricular conduction disorders or neurological side effects observed. These findings are crucial for advancing its use in heart failure treatment (Voors et al., 2017).

Impact on Exercise Capacity

Neladenoson dalanate's effect on exercise capacity among patients with heart failure with preserved ejection fraction (HFpEF) has been studied. This was a key area of investigation to determine if neladenoson improves exercise capacity, physical activity, cardiac biomarkers, and quality of life in HFpEF patients (Shah et al., 2019).

Pharmacological Insights

Research into the pharmacological aspects of neladenoson dalanate focuses on its efficacy and side-effect profile, comparing it with other adenosine receptor agonists. This includes investigating its biased agonism as a mechanism for A1 receptor-mediated cardioprotection that is hemodynamically safe (Rueda et al., 2021).

properties

CAS RN

1239235-25-6

Molecular Formula

C35H35Cl2N7O4S2

Molecular Weight

752.73

IUPAC Name

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1

InChI Key

CZZKREIGVLUWPU-VROPFNGYSA-N

SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Neladenoson dalanate hydrochloride; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (1.84 mmol) of 2-{4-(2-({(2-(4-chlorophenyl)-1,3-thiazol-4-yl)methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl)phenoxy}ethyl N-(tert-butoxycarbonyl)-L-alanyl-L-alaninate (Example 7A) were initially charged in 24 ml of dichloromethane. 18.37 ml of a 1N solution of hydrogen chloride in diethyl ether were added, and the reaction solution was then stirred at RT overnight. The solid formed was filtered off and washed with diethyl ether. This gave 1.44 g (97% of theory, purity about 94%) of the target compound.
Name
2-{4-(2-({(2-(4-chlorophenyl)-1,3-thiazol-4-yl)methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl)phenoxy}ethyl N-(tert-butoxycarbonyl)-L-alanyl-L-alaninate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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